4-bromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds involves regioselective bromination, as described for thieno[2,3-b]pyridine, which yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield . Another synthesis route involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation to produce compounds like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . These methods demonstrate the complexity and multi-step nature of synthesizing brominated heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as 1H NMR, MS, and elemental analyses. Single-crystal X-ray structure determination is also used to elucidate the crystal structure, as seen in the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated to understand the molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The brominated compounds synthesized in these studies are often used as intermediates for further chemical reactions. For example, 4-bromothieno[2,3-b]pyridine undergoes subsequent cross-coupling reactions with excellent yields, demonstrating its utility as a building block in drug discovery . The reactivity of these brominated compounds is crucial for their application in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as bond lengths, bond angles, and molecular conformations, are analyzed using experimental techniques and computational methods like Density Functional Theory (DFT) . The antifungal activity of some of these compounds is also evaluated, indicating their potential therapeutic applications . Intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of the crystal structures .
Scientific Research Applications
Synthesis and Derivatives
4-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives are extensively used in synthetic organic chemistry. The compound has been utilized in the synthesis of various heterocyclic systems, such as pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives. These derivatives are significant in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, indicating their potential in medicinal chemistry and drug discovery (Baeza et al., 2010).
Chemical Properties and Reactions
Studies on the bromination of pyrrolopyridines, including 4-bromo-1H-pyrrolo[2,3-c]pyridine, have shown the formation of various bromo derivatives, which aligns with predictions based on frontier-electron density calculations (Paudler & Dunham, 1965). Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications.
Application in Material Science
In the field of materials science, 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential in creating new functional materials. For instance, functionalization studies have led to the development of compounds with applications towards agrochemicals and functional materials. Such derivatives have shown promise in creating multidentate agents and podant-type compounds, indicating their versatility in material science applications (Minakata et al., 1992).
Electronic Structure and Molecular Analysis
The electronic structure and molecular analysis of derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridine, which is structurally related to 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been a subject of study. These analyses include charge density distribution, molecular orbital studies, and evaluation of intermolecular interactions, providing a deeper understanding of their electronic properties, which is crucial for their potential applications in various fields (Hazra et al., 2012).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWATDXQMWXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500854 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
69872-17-9 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.